Rifampin quinone (50 MG)

Catalog No.
S12811421
CAS No.
M.F
C43H56N4O12
M. Wt
820.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rifampin quinone (50 MG)

Product Name

Rifampin quinone (50 MG)

IUPAC Name

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate

Molecular Formula

C43H56N4O12

Molecular Weight

820.9 g/mol

InChI

InChI=1S/C43H56N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-51H,15-18H2,1-10H3,(H,45,55)/b12-11-,19-14-,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1

InChI Key

IHHAOHNZEKYBLG-YOPQJBRCSA-N

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C=NN5CCN(CC5)C)C

Isomeric SMILES

C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)/C=N/N5CCN(CC5)C)\C

Rifampin quinone, also known as rifampicin quinone, is a metabolite derived from the antibiotic rifampicin, which is widely used to treat bacterial infections, particularly tuberculosis. The chemical formula for rifampin quinone is C43H56N4O12, and it is classified as a small molecule with significant pharmacological properties. This compound exhibits a melting point of approximately 185 °C and a predicted density of 1.34 g/cm³. It shows slight solubility in solvents such as chloroform and dimethyl sulfoxide, indicating its moderate hydrophobic nature .

Due to its functional groups. It can undergo oxidation-reduction reactions, where it may act as an electron acceptor or donor, affecting its biological activity. Additionally, it can participate in nucleophilic substitution reactions due to the presence of reactive sites on its molecular structure. These reactions are crucial for its interaction with biological macromolecules, influencing its efficacy as an antimicrobial agent .

Rifampin quinone exhibits notable biological activity primarily through its mechanism of action as an inhibitor of bacterial DNA-dependent RNA polymerase. This inhibition disrupts RNA synthesis in bacteria, leading to bactericidal effects. The compound is particularly effective against Mycobacterium tuberculosis, the causative agent of tuberculosis, and has been shown to retain activity against various strains that exhibit resistance to other antibiotics . Its unique structure allows it to interact with bacterial enzymes selectively, minimizing effects on mammalian cells.

The synthesis of rifampin quinone typically involves the oxidation of rifampicin. Various methods have been explored for this transformation, including:

  • Chemical Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide to convert rifampicin into rifampin quinone.
  • Biological Oxidation: Employing specific microbial strains capable of metabolizing rifampicin to yield rifampin quinone as a metabolic product.
  • Enzymatic Methods: Utilizing enzymes such as cytochrome P450 monooxygenases that can selectively oxidize rifampicin at specific positions to form the quinone derivative .

Rifampin quinone serves several applications in both clinical and research settings:

  • Antimicrobial Therapy: It is primarily investigated for its potential use in treating resistant strains of tuberculosis.
  • Research Tool: As a metabolite of rifampicin, it is utilized in pharmacokinetic studies to understand drug metabolism and interactions.
  • Reference Standard: Rifampin quinone is used as a reference material in analytical chemistry for quality control and method validation in pharmaceutical formulations .

Studies on the interactions of rifampin quinone with other compounds have revealed important insights into its pharmacodynamics. It has been shown to interact with various enzymes and transport proteins, influencing the bioavailability and efficacy of co-administered drugs. Notably, rifampin quinone can affect the metabolism of other drugs by inducing cytochrome P450 enzymes, leading to altered pharmacokinetics of concomitant medications. This property necessitates careful monitoring when used alongside other therapeutics .

Several compounds share structural similarities with rifampin quinone and exhibit comparable biological activities. These include:

  • Rifampicin: The parent compound from which rifampin quinone is derived; it has broader antimicrobial activity but may face resistance issues.
  • Isoniazid: Another first-line agent in tuberculosis treatment; it works through a different mechanism but is often used in combination therapy.
  • Ethambutol: A bacteriostatic agent used alongside rifampicin; it inhibits cell wall synthesis.
CompoundMechanism of ActionUnique Features
RifampicinInhibits DNA-dependent RNA polymeraseBroad-spectrum antibiotic
IsoniazidInhibits mycolic acid synthesisEffective against dormant bacteria
EthambutolInhibits arabinogalactan synthesisBacteriostatic effect
Rifampin QuinoneInhibits RNA synthesisMetabolite with selective activity

Rifampin quinone's uniqueness lies in its specific role as a metabolite that retains significant antimicrobial properties while potentially overcoming some resistance mechanisms associated with its parent compound .

Historical Synthetic Routes from Rifamycin S

The synthesis of rifampin quinone from rifamycin S represents a fundamental transformation in the rifamycin antibiotic family, involving the oxidation of the hydroquinone moiety to form the corresponding quinone structure [1]. Historical synthetic approaches have primarily relied on chemical oxidation methods that convert the dihydroxy naphthalene ring system of rifamycin S into the quinone form characteristic of rifampin quinone [2].

The traditional synthetic pathway begins with rifamycin S, which serves as the direct precursor to rifampin quinone through oxidative transformation [3]. Early methods employed various oxidizing agents to achieve this conversion, with manganese dioxide emerging as one of the most effective reagents for this transformation [19]. The reaction typically proceeds under controlled temperature conditions of 30-40°C with stirring for 3-4 hours, followed by monitoring via thin-layer chromatography to ensure complete conversion [19].

Alternative historical routes utilized potassium permanganate and potassium dichromate as oxidizing agents, operating in both organic solvents such as lower aliphatic alcohols and aqueous solvent systems [19]. These methods demonstrated the versatility of the oxidation process, though each required specific reaction conditions to optimize yield and purity. The isolation of rifampin quinone from the reaction mixture was traditionally accomplished using water as a non-solvent to precipitate the product [19].

Historical Oxidizing AgentReaction Temperature (°C)Reaction Time (hours)Solvent SystemYield (%)
Manganese dioxide30-403-4Methanol95-98
Potassium permanganate15-254-6Aqueous85-90
Potassium dichromate20-305-7Mixed aqueous-organic80-85

The mechanistic understanding of these historical transformations revealed that the oxidation process specifically targets the substituted hydroquinone moiety of rifamycin S, converting it to the corresponding quinone form through a two-electron oxidation process [14]. This transformation is critical because it alters the electronic properties of the molecule while maintaining the overall structural integrity of the rifamycin backbone [14].

Industrial implementations of these historical methods faced challenges related to the handling of toxic oxidizing agents and the need for precise pH control during the reaction process [27]. Sodium persulfate was frequently employed in industrial settings due to its effectiveness in converting rifamycin B to rifamycin O, demonstrating the broader applicability of oxidative transformations in rifamycin chemistry [27]. The process typically involved filtering fermentation broths, adjusting temperature to 15-25°C, and maintaining pH between 4.0-7.5 to optimize the oxidation reaction [27].

Modern Catalytic Approaches for Quinone Formation

Contemporary synthetic methodologies for rifampin quinone formation have evolved to incorporate catalytic systems that offer enhanced selectivity, efficiency, and environmental compatibility compared to traditional stoichiometric oxidation methods [13]. Modern catalytic approaches leverage transition metal catalysts and enzymatic systems to achieve the quinone formation with improved atom economy and reduced waste generation [29].

Catalytic oxidation systems utilizing copper-based catalysts have demonstrated significant promise in the selective oxidation of hydroquinone derivatives to their corresponding quinones [29]. These systems operate through single-electron transfer mechanisms that generate semiquinone intermediates before completing the two-electron oxidation to the final quinone product [29]. The use of molecular oxygen as the terminal oxidant in these catalytic systems represents a major advancement in green chemistry applications [29].

Enzymatic catalytic approaches have emerged as particularly attractive alternatives for quinone formation, utilizing oxidase enzymes that naturally catalyze the conversion of hydroquinone substrates [14]. Rifamycin oxidase enzymes, isolated from microorganisms such as Curvularia lunata and Monocillium species, have been extensively characterized for their ability to transform rifamycin B to rifamycin S through quinone formation [14]. These enzymes demonstrate remarkable specificity and operate under mild reaction conditions, making them suitable for industrial applications [14].

Catalytic SystemCatalyst TypeOperating Temperature (°C)Oxygen RequirementSelectivity (%)Turnover Number
Copper-benzoquinoneTransition metal25-35Molecular oxygen>95150-200
Rifamycin oxidaseEnzymatic20-30Air/oxygen>98500-800
Palladium-quinoneTransition metal40-60High pressure oxygen>90100-150

The development of palladium-catalyzed oxidative systems has introduced new possibilities for quinone synthesis through catalytic cycles that involve quinone-promoted reductive elimination steps [26]. These systems demonstrate the ability to achieve high turnover numbers while maintaining excellent selectivity for the desired quinone products [26]. The mechanistic studies of these catalytic processes reveal that quinones serve dual roles as both oxidizing agents and catalyst components in the overall transformation [26].

Photocatalytic approaches represent an emerging frontier in quinone synthesis, utilizing light-activated catalysts to promote the oxidation of hydroquinone precursors [29]. These methods offer the potential for sustainable synthesis under ambient conditions while avoiding the use of harsh chemical oxidants [29]. The photocatalytic systems typically employ visible light-absorbing catalysts that generate reactive oxygen species capable of effecting the desired oxidative transformations [29].

Recent advances in electrochemical catalysis have provided additional pathways for quinone formation through controlled potential electrolysis [29]. These methods allow precise control over the oxidation process by adjusting the applied potential and current density to optimize the conversion efficiency [29]. Electrochemical approaches offer the advantage of avoiding chemical oxidants entirely while providing excellent control over reaction selectivity [29].

Industrial-Scale Production Challenges

The industrial-scale production of rifampin quinone faces numerous technical and economic challenges that significantly impact manufacturing feasibility and cost-effectiveness [21]. The inherent instability of quinone compounds under various environmental conditions presents primary obstacles for large-scale synthesis and storage operations [16].

Temperature sensitivity represents a critical challenge in industrial quinone production, as elevated temperatures can lead to degradation pathways that reduce product yield and quality [23]. Studies have demonstrated that rifampin quinone undergoes temperature-dependent chemical conversion back to rifampin at physiologically relevant temperatures between 30-50°C, creating significant storage and handling complications [23]. This thermal instability necessitates careful temperature control throughout the manufacturing process and requires specialized storage conditions to maintain product integrity [23].

Oxidative stability issues pose additional challenges for industrial production, as quinone compounds are susceptible to both reduction and further oxidation under ambient conditions [15]. The presence of reducing agents such as ascorbic acid can rapidly convert rifampin quinone back to the parent rifampin compound, while excessive oxidation can lead to degradation products that compromise product purity [4]. Industrial facilities must implement strict environmental controls to minimize exposure to these reactive conditions [4].

Production ChallengeImpact on Yield (%)Additional Cost FactorMitigation StrategyImplementation Cost
Temperature control15-25 loss2-3x baselineControlled atmosphere storageHigh
Oxidative degradation10-20 loss1.5-2x baselineInert gas blanketingMedium
Moisture sensitivity5-15 loss1.2-1.5x baselineDesiccant systemsLow-Medium
Light exposure8-18 loss1.3-2x baselineUV-protective packagingMedium

Solvent selection and purification present significant manufacturing challenges due to the specific solubility requirements of rifampin quinone and the need to avoid solvents that promote degradation [4]. Methanol and buffer mixtures traditionally used in analytical methods may not be suitable for large-scale production due to their tendency to dissolve stabilizing agents and promote quinone reduction [4]. Industrial processes require careful evaluation of alternative solvent systems that maintain product stability while enabling efficient separation and purification [4].

Equipment design considerations for quinone manufacturing include the need for materials that resist corrosion from oxidizing conditions and the requirement for systems that can operate under inert atmospheres [16]. The red-orange coloration of rifampin quinone compounds creates additional challenges for cleaning validation and cross-contamination prevention, often requiring dedicated manufacturing equipment and facilities [16]. These requirements significantly increase capital investment costs compared to conventional pharmaceutical manufacturing operations [16].

Scale-up challenges specific to catalytic quinone synthesis involve maintaining catalyst activity and selectivity at industrial volumes while ensuring adequate mass and heat transfer [21]. The optimization of reaction conditions that work effectively at laboratory scale may not translate directly to industrial reactors due to differences in mixing efficiency and residence time distributions [21]. Process development must account for these scale-dependent factors to achieve consistent product quality and yield [21].

Quality control and analytical challenges arise from the need to accurately quantify quinone content in the presence of potential degradation products and unreacted starting materials [4]. Traditional analytical methods may require modification for industrial-scale quality control to accommodate the rapid analysis requirements of continuous manufacturing processes [4]. The development of robust analytical procedures that can distinguish between closely related quinone and hydroquinone species is essential for maintaining product specifications [4].

XLogP3

4.3

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

4

Exact Mass

820.38947323 g/mol

Monoisotopic Mass

820.38947323 g/mol

Heavy Atom Count

59

Dates

Last modified: 08-10-2024

Explore Compound Types